trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735274-95-0
VCID: VC2281496
InChI: InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
SMILES: C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O
Molecular Formula: C15H17IO3
Molecular Weight: 372.2 g/mol

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.: 735274-95-0

Cat. No.: VC2281496

Molecular Formula: C15H17IO3

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 735274-95-0

Specification

CAS No. 735274-95-0
Molecular Formula C15H17IO3
Molecular Weight 372.2 g/mol
IUPAC Name (1R,2S)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Standard InChI Key ZPGHWWKTVPATLX-WDEREUQCSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2I)C(=O)O
SMILES C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O
Canonical SMILES C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O

Introduction

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound with a molecular formula of C15H17IO3 and a molecular weight of approximately 372.2 g/mol . This compound is a derivative of cyclohexane, featuring an iodophenyl group attached to an oxoethyl side chain, which is further linked to a cyclohexane ring bearing a carboxylic acid group.

Synthesis and Preparation

The synthesis of trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds are often prepared through aldol condensation reactions followed by oxidation steps. The use of advanced techniques such as continuous flow reactors and precise purification methods like recrystallization and chromatography can enhance yield and purity.

Applications and Research Findings

This compound can serve as a building block in organic synthesis, particularly for the development of complex molecules with potential applications in pharmaceuticals and materials science. Its unique structure allows for the exploration of new synthetic pathways and the design of novel compounds.

Application AreaDescription
PharmaceuticalsPotential use in drug design targeting specific enzymes or receptors.
Materials ScienceUtilization in the production of specialty chemicals and advanced materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator